2-(4-Biphenyl)ethylamine
Overview
Description
2-(4-Biphenyl)ethylamine is a chemical compound that is structurally characterized by the presence of a biphenyl group attached to an ethylamine moiety. The biphenyl group consists of two phenyl rings connected by a single covalent bond, which can confer a range of physical and chemical properties depending on the substitution pattern on the rings. The ethylamine portion of the molecule provides an amine functional group, which can participate in various chemical reactions and interactions.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is often investigated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, revealing an orthorhombic space group and the presence of an intramolecular N–H…O hydrogen bond . Similarly, the structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate was elucidated, showing an orthorhombic system and space group Pbca . These studies highlight the importance of molecular geometry and intermolecular interactions in defining the properties of biphenyl compounds.
Chemical Reactions Analysis
The chemical reactivity of biphenyl derivatives can be influenced by the substituents on the phenyl rings. For instance, the presence of a fluorine atom can affect the electronic properties and reactivity of the compound, as seen in the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives . The introduction of various N-substituents was found to modulate the affinity for dopamine receptor subtypes, indicating the potential for chemical modification to tailor biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives are determined by their molecular structure and substituents. For example, the mesogenic compounds 4-ethyl-4′-(4″-pentylcyclohexyl)biphenyl and its fluoro derivative exhibited different torsion angles between the phenyl rings, which can influence their liquid crystalline behavior . The crystal packing and short-range ordering of these compounds were also discussed in terms of their physical properties . Additionally, the synthesis and characterization of ethyl 2-(4-bromomethylphenyl)propionate, a key intermediate of Loxoprofen, involved analysis of its physical properties such as melting point and solubility .
Scientific Research Applications
Antidepressant Activity : 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, closely related to 2-(4-Biphenyl)ethylamine, have shown potential as antidepressants. They inhibit rat brain imipramine receptor binding and the uptake of neurotransmitters like norepinephrine and serotonin. Venlafaxine, one such compound, is under clinical evaluation for its antidepressant activity (Yardley et al., 1990).
Structural Studies : The compound p-Hydroxyephedrinium dihydrogenphosphate, structurally related to 2-(4-Biphenyl)ethylamine, has been studied using single-crystal X-ray diffraction to understand its molecular configuration (Datta et al., 1994).
Biological Activity of Derivatives : Derivatives of 2- and 3-phenylthiophen, structurally related to 2-(4-Biphenyl)ethylamine, have been synthesized for potential biological activity. These derivatives include substituted methylamines and ethylamines (Beaton et al., 1976).
Dopamine Receptor Ligands : 2-(4-Chloro-3-hydroxyphenyl)ethylamine and its derivatives, closely related to 2-(4-Biphenyl)ethylamine, were synthesized as dopamine receptor ligands. They were tested for affinity and selectivity for D-1 and D-2 subtypes of dopamine receptors (Claudi et al., 1992).
Electron Transport in Organic Compounds : Naphthylamine-based organic compounds, including derivatives of 2-(4-Biphenyl)ethylamine, have been identified as having electron transporting abilities. This property is significant in the field of organic electronics, especially in the context of organic light-emitting diodes (Tse et al., 2006).
Green Chemistry in Organic Synthesis : Ethyl (4-Phenylphenyl)acetate, a compound related to 2-(4-Biphenyl)ethylamine, has been synthesized using green Suzuki coupling reactions. This compound is a precursor to felbinac, a drug with potential anti-arthritic applications (Costa et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-(4-phenylphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPLBPSDTIZFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274846 | |
Record name | 2-(4-Biphenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Biphenyl)ethylamine | |
CAS RN |
17027-51-9 | |
Record name | [1,1′-Biphenyl]-4-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17027-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Biphenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Biphenyl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.